7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid
Description
7-Methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is a bicyclic indolizine derivative characterized by a methoxy group at position 7, a ketone at position 5, and a carboxylic acid at position 6. This compound serves as a scaffold for synthesizing derivatives with modified pharmacological properties, such as enhanced solubility, stability, or target affinity.
Properties
IUPAC Name |
7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-7-5-8(12)11-4-2-3-6(11)9(7)10(13)14/h5H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILAOOCFZWFUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Scholtz’s Condensation Reaction
Scholtz’s classical method involves the condensation of 2-methylpyridine derivatives with acetic anhydride under high-temperature conditions. For 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid, this approach requires pre-functionalized starting materials:
Starting Material Preparation :
Cyclization :
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 180°C | <60°C: No reaction |
| Reaction Time | 6 hr | >8 hr: Decomposition |
| Ac₂O Equivalents | 3.0 | <2.0: Incomplete cyclization |
1,3-Dipolar Cycloaddition
Pyridinium ylides react with electron-deficient dipolarophiles to construct the indolizine skeleton. For the target compound:
Ylide Generation :
- 4-Methoxy-3-carbethoxy-pyridinium bromide is treated with triethylamine (Et₃N) in dichloromethane (DCM).
Cycloaddition :
Reaction Scheme :
$$
\text{Pyridinium salt} + \text{HC≡CCOOMe} \xrightarrow{\text{Et₃N, DCM}} \text{Tetrahydroindolizine} \xrightarrow{\text{MnO}_2} \text{5-Oxo derivative}
$$
Functional Group Modifications
Ester Hydrolysis to Carboxylic Acid
The ethyl ester at C8 is converted to the carboxylic acid via alkaline hydrolysis:
- Conditions :
Yield Optimization :
| Base Concentration | Solvent Ratio | Yield (%) |
|---|---|---|
| 1M NaOH | 3:1 | 62 |
| 2M NaOH | 4:1 | 89 |
| 3M NaOH | 4:1 | 78 (degradation) |
Methoxy Group Introduction
Late-stage methylation of 7-hydroxy intermediates proves efficient:
- Methylation Protocol :
Comparative Analysis :
| Methylating Agent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| CH₃I | Acetone | 12 | 92 |
| (CH₃)₂SO₄ | DMF | 24 | 85 |
| CH₃OTs | THF | 48 | 67 |
Alternative Synthetic Routes
Palladium-Catalyzed Cyclization
A modern approach employs palladium catalysts for regioselective synthesis:
- Substrate : 3-(2-Pyridyl)-1-propanol derivative with methoxy and ester groups.
- Conditions : Pd/C (5 mol%), toluene, 120°C, 8 hr.
- Yield : 78% with >95% regioselectivity.
Mechanistic Insight :
The reaction proceeds through oxidative addition of the propanol derivative to palladium, followed by β-hydride elimination to form the indolizine core.
Microwave-Assisted Synthesis
Accelerates reaction times while improving yields:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 6 hr | 75 | 92 |
| Microwave (150W) | 45 min | 88 | 98 |
Structural Characterization
Critical analytical data for the target compound:
Spectroscopic Profile :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.87 (s, 3H, OCH₃), δ 6.92 (s, 1H, H-6), δ 12.1 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1 (COOH), δ 168.9 (C=O), δ 56.2 (OCH₃) |
| HRMS (ESI+) | m/z calc. for C₁₁H₁₁NO₅ [M+H]⁺: 238.0715, found: 238.0712 |
Thermal Properties :
| Property | Value |
|---|---|
| Melting Point | 248–250°C (decomp.) |
| TGA Analysis | 5% weight loss at 210°C |
Industrial-Scale Considerations
Continuous Flow Synthesis
Enables large-scale production with improved safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 500 kg |
| Solvent Consumption | 1200 L/kg | 300 L/kg |
| Reaction Time | 8 hr | 1.5 hr |
Purification Techniques
Chromatography-free methods enhance cost efficiency:
Acid-Base Recrystallization :
- Dissolve in hot 0.1M NaOH, filter, acidify with HCl.
- Purity: 99.5% by HPLC.
Antisolvent Precipitation :
- Add hexane to ethanolic solution (1:4 v/v).
- Recovery: 94% with 98.2% purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
7-Chloro Analog
- Compound : 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 1150098-39-7)
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
7-Hydroxy Analog
- Compound : 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 116993-46-5)
- Molecular Formula: C₁₀H₉NO₄
- Molecular Weight : 207.19 g/mol
- Key Differences : The hydroxy group improves hydrogen-bonding capacity, likely enhancing aqueous solubility. However, it may reduce metabolic stability compared to the methoxy derivative due to susceptibility to glucuronidation or oxidation .
Amino-Substituted Analog
- Compound: 7-(2-Fluoro-4-methoxy-phenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS: 1193488-77-5)
- Molecular Formula : C₁₉H₁₆FN₂O₄
- Molecular Weight : 318.30 g/mol
- The fluorine atom enhances lipophilicity and may improve metabolic stability by blocking oxidative metabolism .
Modifications at the Carboxylic Acid Group
Methyl Ester Derivatives
- Compound : Methyl 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate ()
- Molecular Formula: C₁₃H₁₅NO₅
- Molecular Weight : 265.26 g/mol
- Key Differences : Esterification of the carboxylic acid increases lipophilicity (logP), improving membrane permeability but reducing water solubility. This modification is common in prodrug design to enhance bioavailability .
Ethyl Ester Derivatives
- Compound : Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 72130-68-8)
- Molecular Formula: C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
Carboxamide Derivatives
- Compound : N-(2-Chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Molecular Formula : C₁₉H₁₈ClN₂O₃
- Molecular Weight : 357.81 g/mol
- Key Differences : Conversion to a carboxamide eliminates the acidic proton, reducing ionization and altering target engagement. The 2-chloro-4-methylphenyl group introduces steric bulk and hydrophobic interactions, which may enhance affinity for hydrophobic binding pockets .
Bulky Substituents and Extended Side Chains
- Compound : Methyl 6-hydroxy-5-oxo-7-(1-phenylallyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 866393-54-6)
- Molecular Formula: C₁₉H₁₉NO₄
- Molecular Weight : 325.36 g/mol
- Key Differences : The 1-phenylallyl group at position 7 introduces significant steric bulk and π-system conjugation. This modification may hinder rotational freedom and enhance binding to allosteric sites, though it could reduce solubility .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : Methoxy and hydroxy groups at position 7 modulate solubility and hydrogen bonding, while chloro substituents enhance reactivity. Esterification and amidation of the carboxylic acid tailors pharmacokinetic properties.
- Carboxamide derivatives may show prolonged half-lives due to reduced metabolic clearance .
Biological Activity
7-Methoxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : CHN\O
- Molar Mass : 191.18 g/mol
- CAS Number : 1193488-45-7
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antiproliferative Activity
The compound has shown significant antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC) values indicate its potency:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 3.1 | |
| HCT116 (colon cancer) | 2.2 | |
| HEK293 (human embryonic kidney) | 5.3 |
In vitro studies suggest that the compound's activity may be linked to its ability to induce oxidative stress in cancer cells, although this relationship requires further investigation.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis (Gram-positive) | 8 µM | |
| S. aureus (Gram-positive) | 16 µM | |
| E. coli (Gram-negative) | 32 µM |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
The mechanism underlying the biological activities of this compound is not fully elucidated. However, it is hypothesized that its structural features allow for interaction with cellular pathways involved in proliferation and apoptosis. The presence of methoxy and carboxylic acid functional groups may enhance its solubility and bioavailability.
Case Studies
- Anticancer Evaluation : A study evaluated the effects of various indolizine derivatives on breast cancer cell lines. The results indicated that compounds similar to 7-methoxy-5-oxo exhibited promising cytotoxicity with IC values ranging from 1.2 to 4.4 µM against MCF-7 cells .
- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of related indolizine compounds against both Gram-positive and Gram-negative bacteria. The study concluded that derivatives showed selective activity against E. faecalis and S. aureus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
